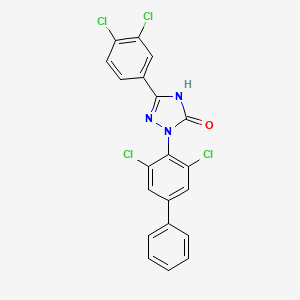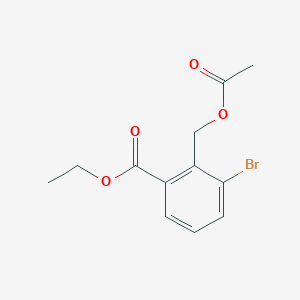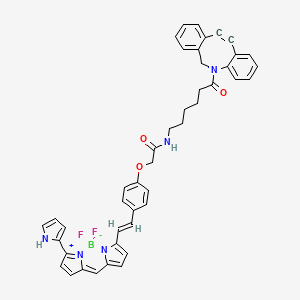
Bdp 650/665 dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 650/665 DBCO is a bright far-red-fluorescent dye that is similar to BODIPY 650/665 and Cy5 by its spectral characteristics. This high quantum yield dye is relatively non-sensitive to solvent polarity and pH changes. Due to its significant hydrophobic properties, this compound can be used for staining membranes, lipids, and other lipophilic compounds. The DBCO group introduced in this molecule is a dibenzocyclooctyne that is commonly used in copper-free click chemistry reactions .
Vorbereitungsmethoden
BDP 650/665 DBCO is synthesized through a series of chemical reactions involving the introduction of the DBCO group into the BDP 650/665 dye. The synthetic route typically involves the following steps:
Synthesis of BDP 650/665: The BDP 650/665 dye is synthesized through a series of reactions involving the condensation of pyrrole derivatives with boron trifluoride.
Introduction of DBCO Group: The DBCO group is introduced into the BDP 650/665 dye through a copper-free click chemistry reaction. .
Industrial production methods for this compound involve scaling up these synthetic routes to produce the compound in larger quantities. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
BDP 650/665 DBCO undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group in this compound reacts with azides in a copper-free click chemistry reaction to form stable triazole linkages. .
Substitution Reactions: The BDP 650/665 dye can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include azides, dibenzocyclooctyne derivatives, and mild reaction conditions (e.g., room temperature, neutral pH). Major products formed from these reactions include stable dye-biomolecule conjugates and various substituted derivatives of BDP 650/665 .
Wissenschaftliche Forschungsanwendungen
BDP 650/665 DBCO has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions. .
Biology: Employed in bioimaging and fluorescence microscopy for staining membranes, lipids, and other lipophilic compounds. .
Medicine: Utilized in the development of diagnostic assays and therapeutic agents. .
Wirkmechanismus
The mechanism of action of BDP 650/665 DBCO involves its ability to undergo copper-free click chemistry reactions with azides. The DBCO group in this compound reacts with azides to form stable triazole linkages, enabling the efficient conjugation of the dye to various biomolecules. This reaction is strain-promoted and does not require specialized Cu(I) catalysts, making it suitable for biological applications .
Vergleich Mit ähnlichen Verbindungen
BDP 650/665 DBCO is similar to other far-red-fluorescent dyes such as BODIPY 650/665 and Cy5. it has several unique features:
Copper-Free Click Chemistry: Unlike other dyes that require Cu(I) catalysts for click chemistry reactions, this compound can undergo copper-free click chemistry reactions, making it more suitable for biological applications
Hydrophobic Properties: This compound has significant hydrophobic properties, making it ideal for staining membranes, lipids, and other lipophilic compounds
Similar compounds include:
- BODIPY 650/665
- Cy5
- Alexa Fluor 647
This compound stands out due to its unique combination of high quantum yield, stability, and ability to undergo copper-free click chemistry reactions.
Eigenschaften
Molekularformel |
C44H38BF2N5O3 |
|---|---|
Molekulargewicht |
733.6 g/mol |
IUPAC-Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C44H38BF2N5O3/c46-45(47)51-36(21-22-37(51)29-38-23-26-42(52(38)45)40-12-8-28-48-40)20-15-32-16-24-39(25-17-32)55-31-43(53)49-27-7-1-2-14-44(54)50-30-35-11-4-3-9-33(35)18-19-34-10-5-6-13-41(34)50/h3-6,8-13,15-17,20-26,28-29,48H,1-2,7,14,27,30-31H2,(H,49,53)/b20-15+ |
InChI-Schlüssel |
SMLANKIREOERQG-HMMYKYKNSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


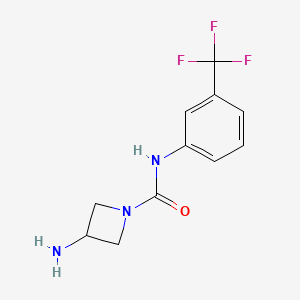
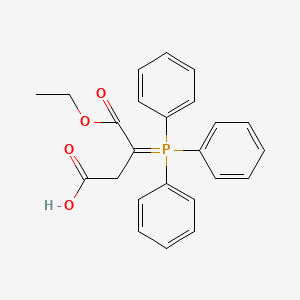
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
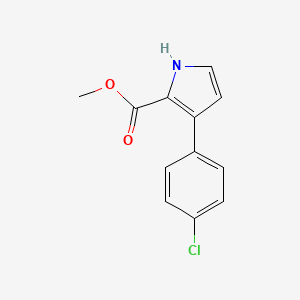
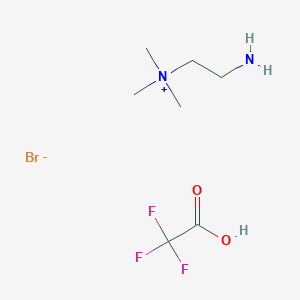
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
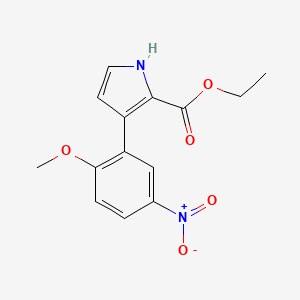
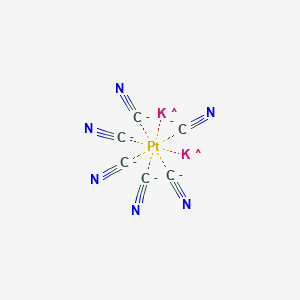
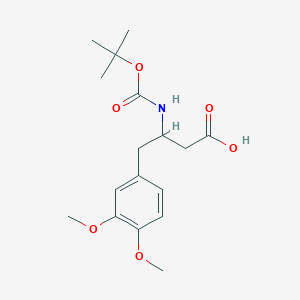
![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)
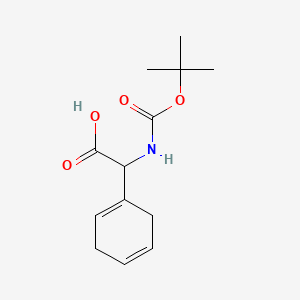
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
